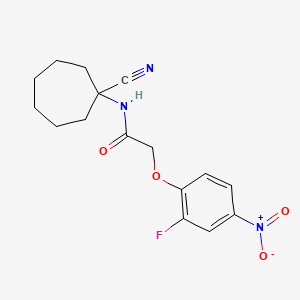![molecular formula C14H22N2O2 B2541569 4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380070-25-5](/img/structure/B2541569.png)
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine is a compound that features a piperidine ring substituted with a 2-methoxyethyl group and a pyridine ring connected via a methoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Substitution with 2-Methoxyethyl Group:
Coupling with Pyridine Ring: The final step involves coupling the piperidine derivative with a pyridine ring using a methoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce fully saturated derivatives.
Applications De Recherche Scientifique
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine)pyridine derivatives, which are known for their pharmacological activities.
Pyridine Derivatives: Various pyridine-based compounds used in medicinal chemistry and organic synthesis.
Uniqueness
4-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine moiety via a methoxy linker makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-10-9-16-8-2-3-13(11-16)12-18-14-4-6-15-7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGSNICAIVTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2541488.png)

![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)



![(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B2541504.png)
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)
